molecular formula C28H28N2O2 B3179834 Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate CAS No. 887276-82-6

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Cat. No.: B3179834
CAS No.: 887276-82-6
M. Wt: 424.5 g/mol
InChI Key: ZCJWUALROCNBGI-UHFFFAOYSA-N
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Description

Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trityl-protected imidazole ring and an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its imidazole core.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and catalysts.

Future Directions

The future directions for research on Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate and similar compounds are promising. Given the broad range of biological activities exhibited by imidazole derivatives, there is potential for the development of new drugs to overcome current public health problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Trityl Protection: The imidazole ring is then protected with a trityl group (triphenylmethyl group) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the imidazole with trityl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the imidazole derivative with ethyl 4-bromobutanoate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the trityl protecting group, revealing the free imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Trityl deprotection is typically achieved using acidic conditions, such as trifluoroacetic acid.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction will produce the deprotected imidazole compound.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate is primarily related to its imidazole ring. Imidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The trityl group provides steric protection, allowing for selective reactions at specific sites. The ester group can undergo hydrolysis to release the active imidazole compound, which then exerts its effects through binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate can be compared to other imidazole derivatives, such as:

    Ethyl 4-(1-benzyl-1H-imidazol-4-yl)butanoate: Similar structure but with a benzyl group instead of a trityl group.

    Ethyl 4-(1-methyl-1H-imidazol-4-yl)butanoate: Contains a methyl group instead of a trityl group.

    Ethyl 4-(1-phenyl-1H-imidazol-4-yl)butanoate: Features a phenyl group in place of the trityl group.

Uniqueness

The uniqueness of this compound lies in its trityl protection, which provides steric hindrance and stability during synthetic transformations. This makes it a valuable intermediate for the synthesis of complex molecules where selective reactions are required.

Properties

IUPAC Name

ethyl 4-(1-tritylimidazol-4-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJWUALROCNBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a reaction flask equipped for hydrogenation, 10 g of urocanic acid (72.4 mmol) are dissolved in 200 ml of water. 1 g of Pd/C (10%) are added and hydrogenation is performed at 50° C. for 4 hours. The catalyst is filtered off and the water evaporated off, giving 3-(4-imidazolyl)propionic acid which appears in the form of a white powder (8.8 g; 86%); m.p.: 209-211° C. (3-Imidazol-4-yl)propionic acid (6 g, 42 mmol) is dissolved in absolute ethanol (204 ml), and a catalytic amount of concentrated sulphuric acid (2 ml) is added. The resulting mixture is heated to reflux for 16 hours. The solvent is evaporated off, which gives an oily residue which is dissolved in 45 ml of water. The solution is neutralized with sodium hydrogencarbonate, and 4-(3-carboethoxypropyl)-1H-imidazole is extracted with ethyl acetate; an oil (5.1 g; 72%) is obtained. The 4-(3-carboethoxypropyl)-1H-imidazole (5.4 g, 32 mmol) is dissolved in 4 ml of anhydrous dimethylformamide. 3.4 g of triethylamine (33.6 mmol) and 9.3 g of triphenylmethyl chloride (33.6 mmol) are added, and the mixture is stirred at room temperature under nitrogen for 4 hours. The mixture is poured onto crushed ice (60 g), which gives a white precipitate which is recrystallized from diethyl ether (9.2 g; 70%), giving 1-(triphenylmethyl)-4-(3-carboethoxypropyl)-1H-imidazole; m.p.: 134° C.
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
204 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
3.4 g
Type
reactant
Reaction Step Seven
Quantity
9.3 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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